molecular formula C32H24N6O5 B075917 C.I. Pigment Red 176 CAS No. 12225-06-8

C.I. Pigment Red 176

Cat. No. B075917
CAS RN: 12225-06-8
M. Wt: 572.6 g/mol
InChI Key: LOGJDHWBDGLMNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of red pigments often involves nucleophilic addition reactions or oxidative coupling processes. For example, red pigments like C.I. Pigment Red 179 are synthesized from perylenetetracarboxylic dianhydride (PTCA) using a simple two-step method, introducing additives during the reaction to directly produce a yellowish red pigment without additional processing. Optimal conditions for such synthesis involve careful control of pH, temperature, and reaction time to influence yield, transparency, and hue (Wu Zhi-dong, 2003).

Molecular Structure Analysis

The molecular structure of red pigments can significantly impact their performance and application. For example, C.I. Pigment Red 266 demonstrates how the keto-hydrazone tautomeric form and significant intramolecular hydrogen bonding contribute to its good technical performance. The primary amide group plays a prominent role in the extensive network of intermolecular hydrogen bonds, influencing the pigment's properties (Chia-Hsien Chang, Robert M Christie, Georgina M Rosair, 2003).

Chemical Reactions and Properties

Chemical reactions and properties of red pigments are crucial for their application in various industries. The synthesis and modification processes can alter these properties, impacting hue, transparency, and stability. For example, modifying C.I. Pigment Red 48:2 with surfactants showed that the structure of the surfactant significantly affects the pigment's properties, enhancing hue, transparency, flowability, and dispersibility (Wang Shirong, 2005).

Physical Properties Analysis

The physical properties of red pigments, such as particle size, morphology, and color characteristics, are influenced by synthesis conditions. Studies on C.I. Pigment Red 57:1 have shown that parameters like the amount of hydrochloric acid, calcium chloride, and pH control during the coupling reaction affect the pigment's electrical conductivity, particle size, and color shade (Heesik Seo, Hyun Kyung Lee, E. Yoo, 2015).

Chemical Properties Analysis

Scientific Research Applications

  • Optical Properties of Pigments : Heuer et al. (2011) studied the optical characterization of various red pigments, including C.I. Pigment Red 176. This research aimed to provide important parameters for applications by measuring absorption, reflection, and scattering in pigments suspended in an apolar solvent. Such studies are crucial for the use of these pigments in various industries like paints and textiles (Heuer, Niskanen, Klein, & Peiponen, 2011).

  • Toxicology and Carcinogenesis : A comprehensive study conducted in 1992 explored the toxicological and carcinogenic effects of C.I. Pigment Red 23, a related compound. This involved feeding rats and mice diets containing the pigment and observing effects over various periods. While this study does not directly pertain to C.I. Pigment Red 176, it reflects the importance of understanding the health impacts of such pigments, especially those used in consumer goods (National Toxicology Program, 1992).

  • Genotoxic Hazards of Azo Pigments : Møller & Wallin (2000) surveyed genotoxic and cancer data on azo pigments related to 1-phenylazo-2-hydroxynaphthalene, which is structurally related to C.I. Pigment Red 176. This research is significant for understanding the potential health risks associated with these pigments (Møller & Wallin, 2000).

  • Preparation and Properties of Modified Pigments : Research on modifying C.I. Pigment Red 170, a pigment closely related to C.I. Pigment Red 176, with silica fume, was conducted by Zhang et al. (2016). The study aimed to enhance the pigment’s properties, such as color strength, thermal stability, and UV resistance, which are critical for industrial applications (Zhang, Zhenzhen, Fei, Gu, & Yu, 2016).

  • Applications in Color Filter Fabrication : Kim et al. (2020) explored the development of red dyes based on diketo-pyrrolo-pyrrole chromophore for use in color filters. They compared the thermal stability and solubility of these dyes with C.I. Pigment Red 254, another similar compound. This research is significant for the electronics and display industry (Kim, Lee, An, Lee, & Choi, 2020).

Safety And Hazards

According to the safety data sheet, C.I. Pigment Red 176 is not classified under physical, health, or environmental hazards . It may cause discomfort if swallowed or inhaled, and prolonged contact may cause dryness of the skin . It may be slightly irritating to eyes .

properties

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGJDHWBDGLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065277
Record name C.I. Pigment Red 176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide

CAS RN

12225-06-8
Record name Pigment Red 176
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12225-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Red 176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
J Heuer, I Niskanen, S Klein… - Applied …, 2011 - journals.sagepub.com
… In this paper we concentrate on three red pigments, where CI Pigment Red 176 and CI Pigment Red 57:1 are both organic pigments (see Table I and Fig. 1) with an azo group (–NºN–). …
Number of citations: 5 journals.sagepub.com
A Eremin, Y Geng, R Stannarius, T Ostapenko… - pdfs.semanticscholar.org
… Two types of pigment materials were used to prepare the colloidal dispersions: Permanent Rubine and CI Pigment Red 176. CI Pigment Red 176, a blue shade benzimidazolone …
Number of citations: 0 pdfs.semanticscholar.org
K May, A Eremin, R Stannarius, S Klein, K Neyts… - RSC Advances, 2014 - pubs.rsc.org
We demonstrate converse piezoelectric behavior of electrospun polylactic acid (PLA) fiber mats containing anisometric pigment nanoparticles (Novoperm Carmine HF3C). The effective …
Number of citations: 6 pubs.rsc.org
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
… In plastics, it is not as useful as CI Pigment Red 176 (2c), as it bleeds slightly in PVC and its heat stability … It has a much greater tendency to cause warping than CI Pigment Red 176. …
Number of citations: 1 www.degruyter.com
A Eremin, R Stannarius, S Klein, J Heuer… - Advanced Functional …, 2011 - Wiley Online Library
… As a test particle CI Pigment Red 176, a blue shade benzimidazolone pigment (Figure 3), was used. One of its commercially available forms is Novoperm Carmine HF3C (Clariant, …
Number of citations: 21 onlinelibrary.wiley.com
S Klein, RM Richardson, A Eremin - Liquid Crystals with Nano and …, 2017 - World Scientific
… ) which is a blue shade benzimidazolone pigment (CI Pigment Red 176). It has a rod like shape with … Structural formula of the dye forming CI Pigment Red 176 and a scanning electron …
Number of citations: 6 www.worldscientific.com
A Marcinčin - Progress in Polymer Science, 2002 - Elsevier
This review article deals with the modification of synthetic fibers by polymeric additives. It gives an account of the development of the modification of synthetic fibers by polymeric …
Number of citations: 178 www.sciencedirect.com
K May, A Eremin, R Stannarius, B Szabó… - Journal of Magnetism …, 2017 - Elsevier
We introduce a binary colloidal system with an exceptionally strong magneto-optical response. Its induced optical birefringence at even low magnetic fields (in the mT range) reaches a …
Number of citations: 6 www.sciencedirect.com
K May, A Eremin, R Stannarius, SD Peroukidis… - Langmuir, 2016 - ACS Publications
… As a test material, CI Pigment Red 176, a blue shade benzimidazolone pigment, was used. The structural formula is shown in Figure 1. One of its commercially available forms is …
Number of citations: 23 pubs.acs.org
K May, R Stannarius, S Klein, A Eremin - Langmuir, 2014 - ACS Publications
… As a test material, CI Pigment Red 176, a blue shade benzimidazolone pigment, was used (Figure 1a). One of its commercially available forms is Novoperm Carmine HF3C (Clariant, …
Number of citations: 17 pubs.acs.org

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